4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dichlorophenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-
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Overview
Description
4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dichlorophenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- is a complex organic compound that belongs to the class of imidazolones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both imidazolone and quinoline moieties, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dichlorophenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinoline moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the quinoline ring to the imidazolone core.
Functionalization with the dichlorophenyl group: This can be done using electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dichlorophenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes due to its unique structure.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The quinoline moiety might intercalate with DNA, while the imidazolone ring could interact with various enzymes.
Comparison with Similar Compounds
Similar Compounds
4H-Imidazol-4-one derivatives: Compounds with similar imidazolone cores but different substituents.
Quinoline derivatives: Compounds with the quinoline ring but different functional groups.
Uniqueness
The uniqueness of 4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dichlorophenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- lies in its combination of imidazolone and quinoline moieties, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
85986-77-2 |
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Molecular Formula |
C22H18Cl2N4O2 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methylimidazol-4-one |
InChI |
InChI=1S/C22H18Cl2N4O2/c1-12-8-20(16-11-15(30-3)5-7-19(16)25-12)27-28-13(2)26-21(22(28)29)10-14-4-6-17(23)18(24)9-14/h4-11H,1-3H3,(H,25,27)/b21-10- |
InChI Key |
PSYLNZBGUORFQE-FBHDLOMBSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC(=C(C=C4)Cl)Cl)/C3=O)C |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC(=C(C=C4)Cl)Cl)C3=O)C |
Origin of Product |
United States |
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